molecular formula C20H21Cl2N7 B11189136 N-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11189136
M. Wt: 430.3 g/mol
InChI Key: XRTDCPDZERUVQC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with chlorophenyl and piperazine groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a chlorine atom is substituted with a nucleophile such as an amine or hydroxyl group.

    Attachment of Piperazine Moiety: The piperazine group can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon center on the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
  • N-(4-chlorophenyl)-6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Uniqueness

N-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21Cl2N7

Molecular Weight

430.3 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H21Cl2N7/c21-14-4-6-16(7-5-14)24-20-26-18(25-19(23)27-20)13-28-8-10-29(11-9-28)17-3-1-2-15(22)12-17/h1-7,12H,8-11,13H2,(H3,23,24,25,26,27)

InChI Key

XRTDCPDZERUVQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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